molecular formula C18H16O2S B13088227 (3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol

(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol

Cat. No.: B13088227
M. Wt: 296.4 g/mol
InChI Key: CQNHYWYCCKWSTQ-UHFFFAOYSA-N
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Description

(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol is an organic compound that features a thiophene ring substituted with a methanol group and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Substitution Reactions: The thiophene ring is then functionalized with a methanol group and a phenoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenoxyphenyl group can undergo reduction reactions to form the corresponding phenyl derivatives.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol is unique due to its combination of a thiophene ring and a phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with specific biological and material properties.

Properties

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

(3-methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C18H16O2S/c1-13-12-14(18(19)17-8-5-11-21-17)9-10-16(13)20-15-6-3-2-4-7-15/h2-12,18-19H,1H3

InChI Key

CQNHYWYCCKWSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CS2)O)OC3=CC=CC=C3

Origin of Product

United States

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